Cas no 874-42-0 (2,4-Dichlorobenzaldehyde)

2,4-Dichlorobenzaldehyde structure
2,4-Dichlorobenzaldehyde structure
상품 이름:2,4-Dichlorobenzaldehyde
CAS 번호:874-42-0
MF:C7H4Cl2O
메가와트:175.012060165405
MDL:MFCD00003305
CID:40146
PubChem ID:13404

2,4-Dichlorobenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 2,4-Dichlorobenzaldehyde
    • 2,4-DCAD
    • 2.4-Dichlorobenzaldehyde
    • 1,3-Dichloro-4-formylbenzene
    • 2,4-Cl2-benzaldehyde
    • 2,4-Cl2C6H3CHO
    • 2,4-Cl2C6H4CHO
    • 2,4-Cl2PhCHO
    • 2,4-DICHLORBENZALDEHYD
    • 2,4-Dichlorobenzalde
    • 2,4-dichloro-benzaldehyd
    • 2,4-Dichlorobenzaldehyd
    • 2,4-DICHLOROBENZALDEHYDE (2,4-DCBA)
    • 2,4-DICHLOROBENZALDEHYDE FOR SYNTHESIS
    • 2,4-dichlorobenzencarbaldehyde
    • 2,4-dichlorobenzyl aldehyde
    • Benzaldehyde,2,4-dichloro
    • DICHLOROBENZALDEHYDE
    • Benzaldehyde, 2,4-dichloro-
    • 2,4-dichloro benzaldehyde
    • 2,4-dichloro-benzaldehyde
    • YSFBEAASFUWWHU-UHFFFAOYSA-N
    • Z08QL2124R
    • NSC8762
    • DSSTox_CID_2130
    • 2,4-di-chlorobenzaldehyde
    • 2,4 dichloro benzaldehyde
    • DSSTox_RID_76500
    • DSSTox_GSID_22130
    • KSC448O3H
    • 2,4-bis(chloranyl)benzaldehyde
    • 2,4-D
    • 2,4-Dichlorobenzaldehyde (ACI)
    • 2,4-Dichlorophenylcarboxaldehyde
    • NSC 8762
    • o,p-Dichlorobenzaldehyde
    • SCHEMBL95435
    • 874-42-0
    • AI3-16063
    • W-104022
    • NS00019855
    • A842216
    • EN300-18374
    • CS-W017473
    • 2,4-Dichlorobenzaldehyde; 2,4-Dichlorophenylcarboxaldehyde; NSC 8762; o,p-Dichlorobenzaldehyde
    • Q27294829
    • D0330
    • AC-11246
    • DTXSID1022130
    • DB-076953
    • (2,4-dichlorophenyl)formaldehyde
    • DICHLOROBENZALDEHYDE, 2,4-
    • NSC-8762
    • CCRIS 6013
    • Tox21_201217
    • D71088
    • CAS-874-42-0
    • NCGC00091704-01
    • 2,4-Dichlorobenzaldehyde, 99%
    • (2,4-dichloro-phenyl)-methanone
    • AKOS000118972
    • EINECS 212-861-1
    • UNII-Z08QL2124R
    • STK299308
    • Z57127525
    • MFCD00003305
    • DTXCID302130
    • NCGC00258769-01
    • PS-6004
    • NCGC00091704-02
    • F2190-0604
    • CHEMBL1531235
    • AH-034/32850055
    • MDL: MFCD00003305
    • 인치: 1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H
    • InChIKey: YSFBEAASFUWWHU-UHFFFAOYSA-N
    • 미소: O=CC1C(Cl)=CC(Cl)=CC=1
    • BRN: 471601

계산된 속성

  • 정밀분자량: 173.96400
  • 동위원소 질량: 173.96392
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 127
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 17.1
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3

실험적 성질

  • 색과 성상: 흰색 또는 근사한 흰색 각기둥 모양의 결정
  • 밀도: 1.3456 (rough estimate)
  • 융해점: 71.0 to 74.0 deg-C
  • 비등점: 233 °C(lit.)
  • 플래시 포인트: 화씨 온도: 275°f< br / >섭씨: 135°C< br / >
  • 굴절률: 1.5756 (estimate)
  • 수용성: <0.1 g/100 mL at 24 ºC
  • PSA: 17.07000
  • LogP: 2.80590
  • 용해성: 메탄올에 용해 가능;무수 에탄올;에틸에테르와 아세톤은 물에 용해되지 않는다.
  • 민감성: Air Sensitive

2,4-Dichlorobenzaldehyde 보안 정보

  • 기호: GHS05
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H314
  • 경고성 성명: P280,P305+P351+P338,P310
  • 위험물 운송번호:UN 3261 8/PG 2
  • WGK 독일:2
  • 위험 범주 코드: 34-51/53
  • 보안 지침: S26-S36/37/39-S45-S61-S37/39
  • 위험물 표지: C N
  • 패키지 그룹:III
  • TSCA:Yes
  • 위험 등급:8
  • 포장 등급:III
  • 위험 용어:R36/37/38
  • 저장 조건:Store at room temperature
  • 보안 용어:8

2,4-Dichlorobenzaldehyde 세관 데이터

  • 세관 번호:2913000090
  • 세관 데이터:

    ?? ?? ??:

    2913000090

    개요:

    2913000090 제2912항에 열거된 제품의 기타 파생물[할로겐화, 술폰화, 아질기 또는 아질기 파생물을 가리킨다].부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:5.5% ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    HS: 2913000090 제2912류 제품의 할로겐화, 술폰화, 질화 또는 아질화 파생물 교육 관세: 17.0% 환급률: 9.0%?? ??:none Most favored nation tariff:5.5% General tariff:30.0%

2,4-Dichlorobenzaldehyde 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D0330-500G
2,4-Dichlorobenzaldehyde
874-42-0 >95.0%(GC)
500g
¥990.00 2024-04-15
Key Organics Ltd
PS-6004-1MG
2,4-Dichlorobenzaldehyde
874-42-0 >95%
1mg
£37.00 2023-09-08
TRC
D431845-50g
2,4-Dichlorobenzaldehyde
874-42-0
50g
$ 196.00 2023-09-07
Enamine
EN300-18374-100.0g
2,4-dichlorobenzaldehyde
874-42-0 96%
100.0g
$67.0 2023-02-08
Fluorochem
065130-100g
2,4-Dichlorobenzaldehyde
874-42-0 97%
100g
£48.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806362-2.5kg
2,4-Dichlorobenzaldehyde
874-42-0 98%
2.5kg
1,102.00 2021-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012118-100g
2,4-Dichlorobenzaldehyde
874-42-0 98%
100g
¥109 2024-05-21
Alichem
A014000086-500mg
2,4-Dichlorobenzaldehyde
874-42-0 97%
500mg
$815.00 2023-08-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD66742-100g
2,4-Dichlorobenzaldehyde
874-42-0 98%
100g
¥32.0 2024-04-17
Apollo Scientific
OR7968-500g
2,4-Dichlorobenzaldehyde
874-42-0 98%
500g
£104.00 2025-02-20

2,4-Dichlorobenzaldehyde 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Oxygen Catalysts: 2,2′-Dipyridylamine ,  Tempo ,  Cuprous iodide Solvents: Acetonitrile ;  4 h, rt
참조
Water tolerant base free Copper (I) catalyst for the selective aerobic oxidation of primary alcohols
Lagerspets, Emi; et al, Molecular Catalysis, 2022, 520,

합성회로 2

반응 조건
1.1 Reagents: Aluminum chloride ,  Strontium permanganate Solvents: Acetonitrile ;  15 min, reflux
참조
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminium chloride in solution and under solvent-free conditions
Gholizadeh, Mostafa; et al, Turkish Journal of Chemistry, 2008, 32(6), 693-698

합성회로 3

반응 조건
1.1 Reagents: Aluminum chloride ,  Strontium permanganate Solvents: Acetonitrile ;  15 min, reflux
참조
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminium chloride in solution and under solvent-free conditions
Gholizadeh, Mostafa; et al, Turkish Journal of Chemistry, 2008, 32(6), 693-698

합성회로 4

반응 조건
1.1 Reagents: Sulfuric acid (silica-supported) Solvents: Toluene ;  1 min, reflux
참조
A rapid and efficient procedure for deprotection of 1,1-diacetates catalysed by silica sulfate
Jin, Tong-Shou; et al, Journal of Chemical Research, 2005, (7), 438-439

합성회로 5

반응 조건
1.1 Reagents: Chlorotrimethylsilane ,  Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, nitrate (1:1) Solvents: Ethanaminium, 2-hydroxy-N,N,N-trimethyl-, nitrate (1:1) ;  10 h, 70 °C
참조
Using choline nitrate as solvent and oxidant in direct oxidation of organic halides and alcohols to aldehyde and its derivatives
Jafari, Mohammadreza; et al, Journal of Molecular Structure, 2022, 1264,

합성회로 6

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Tetracosa-μ-oxoundecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:… (supported on Dowex 22) Solvents: Water ;  1 h, reflux
참조
Zinc substituted Keggin-type polyoxometalate on Dowex: a green heterogeneous catalyst for oxidation of alcohols in water
Aghayi, Mehdi; et al, Journal of the Iranian Chemical Society, 2020, 17(11), 2895-2900

합성회로 7

반응 조건
1.1 Reagents: Zinc oxide (ZnO) Solvents: Water ;  150 min, 140 - 150 °C; 150 °C → 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
참조
Synthesis of 2,4-dichlorobenzaldehyde
Chen, Zong-hua; et al, Xiandai Nongyao, 2005, 4(4), 12-13

합성회로 8

반응 조건
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide ;  3 min, heated
참조
Microwave-assisted oxidation of alcohols with N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and poly(N-bromobenzene-1,3-disulfonamide) under solvent-free conditions
Ghorbani-Vaghei, Ramin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(5), 1257-1260

합성회로 9

반응 조건
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ,  1-Butyl-3-methylimidazolium bromide ;  30 min, rt
참조
Mild oxidative deprotection of aromatic hydrazones and semicarbazones with KMnO4 in ionic liquid medium
Safaei-Ghomi, Javad; et al, Organic Preparations and Procedures International, 2011, 43(4), 372-376

합성회로 10

반응 조건
1.1 Reagents: Sodium bromide Catalysts: Tempo Solvents: Water ;  3 h, reflux
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  30 - 60 min, reflux; reflux → rt
참조
Oxidation of benzyl halides and related compounds to carbonyl compounds using hydrogen peroxide catalysed by TEMPO in water
He, Ying; et al, Journal of Chemical Research, 2013, 37(1), 22-24

합성회로 11

반응 조건
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Methanol ,  Ethyl acetate ;  20 h, rt
참조
KMnO4-catalyzed chemoselective deprotection of acetate and controllable deacetylation-oxidation in one pot
Gurawa, Aakanksha; et al, New Journal of Chemistry, 2020, 44(39), 16702-16707

합성회로 12

반응 조건
1.1 Reagents: Phosphorus oxychloride
참조
The Vilsmeier reaction of non-aromatic compounds
Jones, Gurnos; et al, Organic Reactions (Hoboken, 2000, 56,

합성회로 13

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: 2010157-74-9 (magnetic core-shell nanoparticle-supported) Solvents: Polyethylene glycol ;  7 h, 80 °C
참조
Efficient and green oxidation of alcohols with tert-butyl hydrogen peroxide catalyzed by a recyclable magnetic core-shell nanoparticle-supported oxo-vanadium ephedrine complex
Rostami, Amin; et al, Comptes Rendus Chimie, 2017, 20(4), 435-439

합성회로 14

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Sodium carbonate ,  Triethylsilane Catalysts: Manganese dichloride Solvents: 1,4-Dioxane ;  4 h, 1 atm, 70 °C
참조
An efficient Mn-catalyzed reductive carbonylation of aryl iodides to aryl aldehydes and their benzimidazole and benzoxazoles
Lakshmi, Parvathi K.; et al, Synthetic Communications, 2022, 52(15), 1628-1634

합성회로 15

반응 조건
1.1 Reagents: Oxygen Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  rt → 120 °C; 10 h, 120 °C
참조
Chemoselective Oxidative C(CO)-C(methyl) Bond Cleavage of Methyl Ketones to Aldehydes Catalyzed by CuI with Molecular Oxygen
Zhang, Lin; et al, Angewandte Chemie, 2013, 52(43), 11303-11307

합성회로 16

반응 조건
1.1 Reagents: Lithium perchlorate Catalysts: N-Hydroxyphthalimide Solvents: Acetonitrile ;  10 min, rt
1.2 4 h, rt
참조
Electrochemical alcohols oxidation mediated by N-hydroxyphthalimide on nickel foam surface
Behrouzi, Leila; et al, Scientific Reports, 2020, 10(1),

합성회로 17

반응 조건
1.1 Catalysts: Iron oxide (Fe3O4) ,  Sulfuric acid ;  5 min, 60 - 70 °C; 17 min, 60 - 70 °C
참조
Nano Fe3O4/H2SO4 as effective catalytic system for deprotection oxime
Karimkoshteh, Mostafa; et al, Nano Science and Nano Technology: An Indian Journal, 2016, 10(1), 7-12

합성회로 18

반응 조건
1.1 Reagents: Pyridine, 4-ethenyl-, homopolymer, (hydrogen tribromide) Solvents: Dichloromethane ,  Water ;  55 min, rt
참조
Poly(4-vinylpyridinium tribromide) as metal-free and recoverable oxidizing agent for the selective oxidation of alcohols, and oxidative deprotection of trimethylsilyl ethers
Zolfigol, Mohammad Ali; et al, Journal of the Iranian Chemical Society, 2012, 9(1), 13-18

합성회로 19

반응 조건
1.1 Catalysts: Sulfuric acid, zirconium(4+) salt (2:1), tetrahydrate Solvents: Toluene ;  3 min, reflux
참조
A rapid and practical method for deprotection of 1,1-diacetates catalyzed by zirconium sulfate tetrahydrate-silica gel
Jin, T.; et al, Journal of Sciences, 2004, 15(2), 139-142

합성회로 20

반응 조건
1.1 Reagents: Strontium permanganate Catalysts: Aluminum chloride ;  1.5 h, 70 °C
참조
Selective oxidative cleavage of benzylic and allylic oximes to their carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under solvent-free conditions
Gholizadeh, M.; et al, Bulletin of the Korean Chemical Society, 2005, 26(11), 1836-1838

합성회로 21

반응 조건
1.1 Reagents: Hexamethyldisiloxane
참조
A convenient synthesis of benzaldehydes by the iron(III) chloride-catalyzed reaction of benzylidene dichlorides with hexamethyldisiloxane
Nakano, Taichi; et al, Nippon Kagaku Kaishi, 1985, (7), 1504-5

합성회로 22

반응 조건
1.1 Reagents: Hydrogen peroxide Catalysts: Cerium bromide Solvents: Acetonitrile ;  rt; 15 min, 40 °C
1.2 Reagents: Sodium thiosulfate Solvents: Ethyl acetate ,  Water ;  rt
참조
Fenton-like chemistry enables catalytic oxidative desulfurization of thioacetals and thioketals with hydrogen peroxide
Zhao, Guodong; et al, Green Chemistry, 2022, 24(10), 4041-4049

합성회로 23

반응 조건
1.1 Catalysts: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  rt; 5 min, 100 °C
참조
Novel deprotection method of aryl aldehyde bisulfite adducts with recoverable [BPy]FeCl4 as a new ionic liquid catalyst
Khodaei, M. M.; et al, Journal of the Iranian Chemical Society, 2006, 3(1), 69-72

합성회로 24

반응 조건
1.1 Reagents: Sulfuric acid
참조
Cleavage of ketones with alkalies. I. Chloroacetophenones
Lock, Gunther; et al, Berichte der Deutschen Chemischen Gesellschaft [Abteilung] B: Abhandlungen, 1937, 70, 916-25

합성회로 25

반응 조건
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Triphenylphosphine ,  Rhodium trichloride trihydrate Solvents: Dimethylacetamide ;  12 h, 10 bar, 90 °C
참조
Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas
Liu, Zhenghui ; et al, Beilstein Journal of Organic Chemistry, 2020, 16, 645-656

합성회로 26

반응 조건
1.1 Reagents: Sodium bicarbonate Solvents: Dimethyl sulfoxide ;  rt; 15 min, heated
참조
Microwave-assisted Kornblum oxidation of organic halides
Xu, Gang; et al, Chinese Chemical Letters, 2007, 18(6), 643-646

합성회로 27

반응 조건
1.1 Reagents: Oxygen ,  Mercury fluoride (HgF2) Solvents: Acetonitrile ;  24 h, 25 °C
참조
Photolytic decarboxylation of α-aryl carboxylic acids mediated by HgF2 under a dioxygen atmosphere
Farhadi, Saeid; et al, Tetrahedron Letters, 2006, 47(12), 1965-1968

합성회로 28

반응 조건
1.1 Reagents: Aluminum chloride ,  Manganese strontium oxide (MnSr2O4) Solvents: Acetonitrile ;  15 min, reflux
참조
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under neat conditions
Gholizadeh, M.; et al, Inorganic Chemistry: An Indian Journal, 2008, 3(3), 231-233

합성회로 29

반응 조건
1.1 Reagents: Water
참조
Synthesis of 2,4-dichlorobenzaldehyde
Fu, Dingyi, Nongyao, 2000, 39(9), 12-17

합성회로 30

반응 조건
1.1 Reagents: Aluminum chloride ,  Manganese strontium oxide (MnSr2O4) Solvents: Acetonitrile ;  15 min, reflux
참조
High yielding oxidative deprotection of silyl and pyranyl ethers to their corresponding carbonyl compounds with strontium manganate in the presence of aluminum chloride in solution and under neat conditions
Gholizadeh, M.; et al, Inorganic Chemistry: An Indian Journal, 2008, 3(3), 231-233

합성회로 31

반응 조건
1.1 Catalysts: Iron nitrate (Fe(NO3)3) nonahydrate ;  10 min, rt
참조
Selective deprotection of bisulfite addition products by FeCl3.6H2O and Fe(NO3)3.9H2O supported on silica gel under solvent-free conditions
Mohammadpoor-Baltork, Iraj; et al, Letters in Organic Chemistry, 2006, 3(11), 872-876

합성회로 32

반응 조건
1.1 Reagents: Chromium trioxide (supported on sodium hydrogen sulfate) ,  Sulfuric acid, sodium salt, hydrate (chromium support) Solvents: Acetonitrile ;  2 min, rt
참조
Efficient oxidative cleavage of C = N using chromium trioxide supported on NaHSO4.H2O
Shirini, Farhad; et al, ARKIVOC (Gainesville, 2007, (1), 34-39

합성회로 33

반응 조건
1.1 Reagents: Alumina ,  Peroxymonosulfate
참조
Efficient method for selective cleavage of acetals and ketals using peroxymonosulfate on alumina under solvent-free conditions
Subhas Bose, D.; et al, Synthesis, 2000, (1), 67-68

합성회로 34

반응 조건
1.1 Reagents: Pyridine ,  Selenium dioxide ;  16 h, 110 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.5
2.1 Reagents: Triisopropylsilane ,  Dipotassium phosphate Catalysts: 3-Isocyanobenzonitrile Solvents: Acetonitrile ,  Water ;  72 h, rt
참조
Isocyanides as Catalytic Electron Acceptors in the Visible Light Promoted Oxidative Formation of Benzyl and Acyl Radicals
Russo, Camilla; et al, Chemistry - A European Journal, 2023, 29(60),

합성회로 35

반응 조건
1.1 Reagents: Tungstate(5-), cobaltatetetracosa-μ-oxotetra-μ4-oxododecaoxododeca-, potassium (… Solvents: Acetonitrile ,  Water ;  18 min, heated
참조
Efficient and selective oxidative decarboxylation of aryl carboxylic acids into the corresponding aldehydes and ketones using K5Co(III)W12O40 as a green oxidant under microwave and conventional heating
Farhadi, S.; et al, Journal of the Iranian Chemical Society, 2011, 8(2), 470-476

합성회로 36

반응 조건
1.1 Solvents: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  10 min, 50 °C
참조
Efficient and convenient procedure for protection of hydroxyl groups to the THP, THF and TMS ethers and oxidation of these ethers to their aldehydes or ketones in [BPy]FeCl4 as a low cost room temperature ionic liquid
Khosropour, Ahmad R.; et al, Zeitschrift fuer Naturforschung, 2006, 61(3), 326-330

합성회로 37

반응 조건
1.1 Reagents: Water Catalysts: Molybdenum oxide (MoO3) ,  Potassium bromate Solvents: Acetonitrile ,  Water ;  2.5 h, reflux
참조
KBrO3/MoO3: an efficient reagent system for the oxidative deprotection of semicarbazones, 1,1-diacetates and acetals
Shirini, Farhad; et al, Chinese Chemical Letters, 2009, 20(5), 514-518

합성회로 38

반응 조건
1.1 Solvents: Pyridinium, 1-butyl-, (T-4)-tetrachloroferrate(1-) (1:1) ;  20 min, 50 °C
참조
Efficient and convenient procedure for protection of hydroxyl groups to the THP, THF and TMS ethers and oxidation of these ethers to their aldehydes or ketones in [BPy]FeCl4 as a low cost room temperature ionic liquid
Khosropour, Ahmad R.; et al, Zeitschrift fuer Naturforschung, 2006, 61(3), 326-330

합성회로 39

반응 조건
1.1 Reagents: Sodium bisulfate ,  Iron nitrate (Fe(NO3)3) nonahydrate ;  10 min, 90 °C
참조
Solvent-free oxidation of organic compounds with Fe(NO3)3.9H2O catalyzed by NaHSO4.H2O
Shirini, F.; et al, Journal of the Iranian Chemical Society, 2008, 5(3), 420-424

합성회로 40

반응 조건
1.1 Reagents: Oxygen ,  Mercuric oxide Solvents: Methanol ,  Acetonitrile ;  3 - 6 h, 25 °C
참조
Decarboxylative photooxygenation of arylacetic acids by using mercuric oxide
Habibi, Mohammad H.; et al, Journal of Chemical Research, 2004, (4), 296-297

합성회로 41

반응 조건
1.1 Catalysts: Silica (sulfated) Solvents: Toluene ,  Water ;  2.5 min, reflux
참조
Rapid and efficient procedure for decomposition of 1,1-diacetates catalyzed by silica sulfate
Jin, Tong-Shou; et al, Youji Huaxue, 2006, 26(1), 103-106

2,4-Dichlorobenzaldehyde Raw materials

2,4-Dichlorobenzaldehyde Preparation Products

2,4-Dichlorobenzaldehyde 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:874-42-0)2,4-Dichlorobenzaldehyde
주문 번호:A1207314
인벤토리 상태:in Stock
재다:2.5kg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 03:46
가격 ($):260.0
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:874-42-0)2,4-Dichlorobenzaldehyde
주문 번호:2338432
인벤토리 상태:in Stock
재다:Company Customization
순결:98%
마지막으로 업데이트된 가격 정보:Friday, 18 April 2025 17:05
가격 ($):discuss personally

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:874-42-0)2,4-Dichlorobenzaldehyde
sfd20992
순결:99.9%
재다:200kg
가격 ($):문의
Jiangsu Xinsu New Materials Co., Ltd
(CAS:874-42-0)
SFD1038
순결:99%
재다:25KG,200KG,1000KG
가격 ($):문의